

Acenaphthene-d10: A Technical Guide to Solubility in Organic Solvents

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Compound of Interest

Compound Name: Acenaphthene-d10

Cat. No.: B084017

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Acenaphthene-d10**, a deuterated polycyclic aromatic hydrocarbon, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize **Acenaphthene-d10** as an internal standard or in other analytical applications. The guide includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of the experimental workflow.

Core Properties of Acenaphthene-d10

Acenaphthene-d10 is a deuterated form of Acenaphthene, a polycyclic aromatic hydrocarbon (PAH). Its physical and chemical properties are essential for its proper handling, storage, and use in experimental settings.

Property	Value
Chemical Formula	C ₁₂ D ₁₀
Molecular Weight	164.27 g/mol
CAS Number	15067-26-2
Appearance	White to off-white solid
Melting Point	95-97 °C (lit.)
Boiling Point	277-279 °C (lit.)
Purity	≥99% deuterated forms (d ₁ -d ₁₀)

Quantitative Solubility Data

The solubility of **Acenaphthene-d₁₀** in various organic solvents is a critical parameter for its application in analytical methodologies, particularly in chromatography and mass spectrometry where it is often used as an internal standard. The following table summarizes the available quantitative and qualitative solubility data.

Solvent	Solubility	Temperature	Source
Dimethylformamide (DMF)	10 mg/mL	Not Specified	[1]
Dimethyl sulfoxide (DMSO)	30 mg/mL	Not Specified	[1]
Ethanol	2 mg/mL	Not Specified	[1]
Dichloromethane (CH ₂ Cl ₂)	4.0 mg/mL	Ambient (>5 °C)	N/A
Chloroform	Sparingly Soluble	Not Specified	N/A
Methanol	Slightly Soluble (with sonication)	Not Specified	N/A

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of a crystalline organic compound such as **Acenaphthene-d10** in an organic solvent. This protocol is based on the widely accepted shake-flask method.^{[2][3][4]}

1. Materials and Equipment:

- **Acenaphthene-d10** (crystalline solid, purity >99%)
- Organic solvent of interest (analytical grade or higher)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Volumetric flasks and pipettes

2. Procedure:

- Preparation of the Saturated Solution:
 - Add an excess amount of solid **Acenaphthene-d10** to a glass vial or flask. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
 - Add a known volume of the organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.

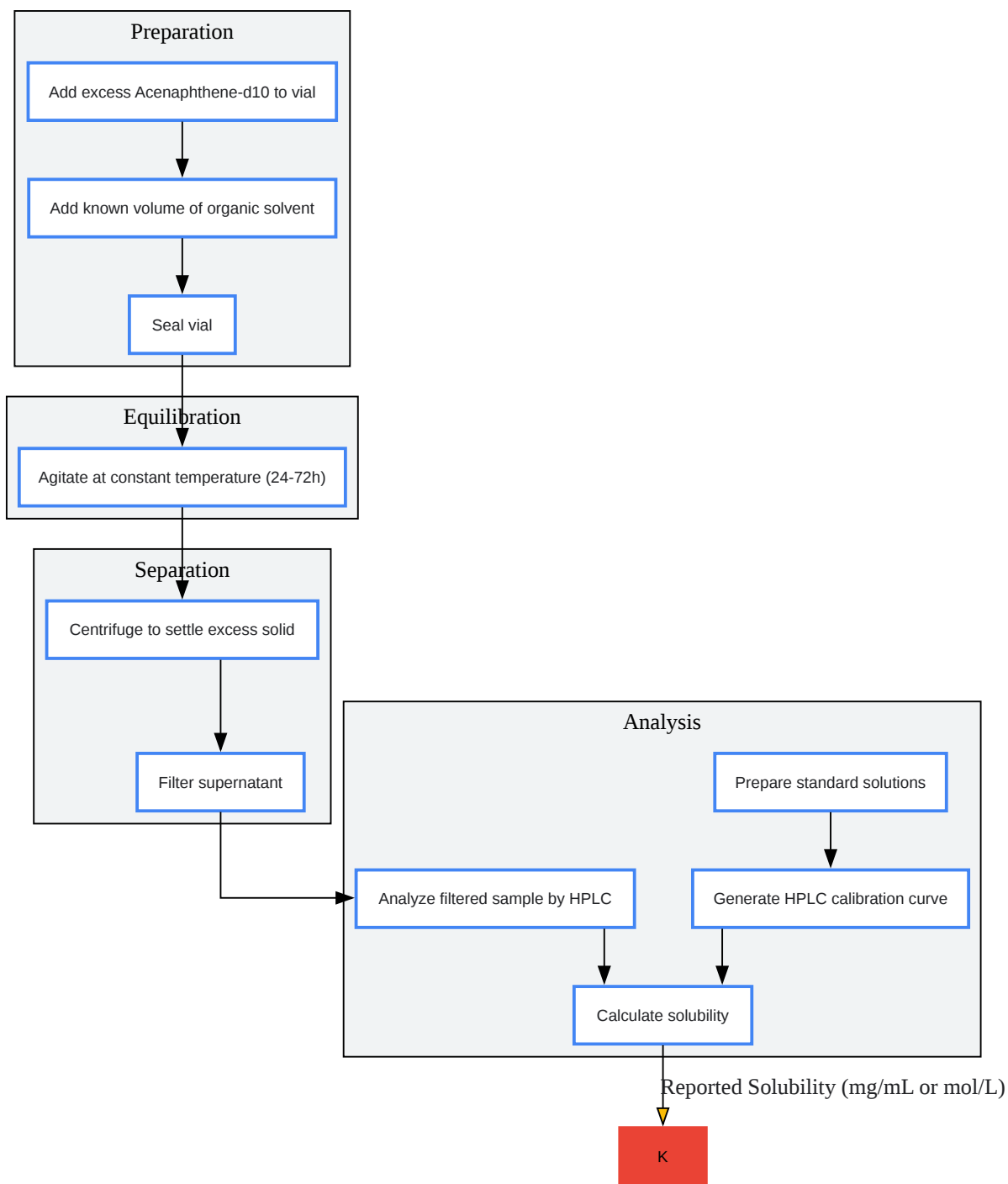
- Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary study can be conducted to determine the time required to reach equilibrium.
- Sample Separation:
 - After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.
 - To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
- Analysis of the Saturated Solution:
 - Prepare a series of standard solutions of **Acenaphthene-d10** of known concentrations in the same organic solvent.
 - Analyze the standard solutions using HPLC to generate a calibration curve.
 - Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted sample by HPLC.
 - Using the calibration curve, determine the concentration of **Acenaphthene-d10** in the diluted sample.
 - Calculate the concentration in the original saturated solution by accounting for the dilution factor.

3. Data Reporting:

The solubility is reported as the concentration of **Acenaphthene-d10** in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Acenaphthene-d10** using the shake-flask method.



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Workflow for determining solubility via the shake-flask method.

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